![molecular formula C3H3N3OS B1278524 5-Amino-1,3,4-thiadiazole-2-carbaldehyde CAS No. 29422-54-6](/img/structure/B1278524.png)
5-Amino-1,3,4-thiadiazole-2-carbaldehyde
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Overview
Description
5-Amino-1,3,4-thiadiazole-2-carbaldehyde is a compound with the molecular formula C3H3N3OS . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been achieved by various methods. For instance, a series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . Another method involves a transition-metal-free S–N bond formation for the synthesis of various 5-amino-1,2,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of 5-Amino-1,3,4-thiadiazole-2-carbaldehyde can be represented by the InChI codeInChI=1S/C3H3N3OS/c4-3-6-5-2 (1-7)8-3/h1H, (H2,4,6)
. This compound has a molecular weight of 129.14 g/mol . Chemical Reactions Analysis
5-Amino-1,3,4-thiadiazole-2-carbaldehyde can participate in various chemical reactions. For example, it can be used as a starting material for the synthesis of novel 1,3,4-thiadiazole derivatives . Another study reported a green method for the synthesis of thiadiazoles derivatives using magnesium oxide nanoparticles as heterogeneous basic catalysts .Physical And Chemical Properties Analysis
5-Amino-1,3,4-thiadiazole-2-carbaldehyde has a molecular weight of 129.14 g/mol, an exact mass of 128.99968290 g/mol, and a monoisotopic mass of 128.99968290 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 and a complexity of 98.5 .Scientific Research Applications
Heterocyclic Building Blocks
“5-Amino-1,3,4-thiadiazole-2-carbaldehyde” is used as a heterocyclic building block in chemistry . Heterocyclic compounds are widely used in various fields of chemistry due to their diverse range of properties. They play a crucial role in the development of pharmaceuticals, agrochemicals, and dyestuffs.
Antifungal Activities
Compounds derived from “5-Amino-1,3,4-thiadiazole-2-carbaldehyde” have shown promising antifungal activities . They have been evaluated against various fungi such as G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) using the poison plate technique .
Synthesis of Complex Molecules
“5-Amino-1,3,4-thiadiazole-2-carbaldehyde” can be used in the synthesis of complex molecules . For example, it can be used in the synthesis of 9-methylthio-7,7-dioxo-7,7 a -dihydro-5-oxo-7λ 6,10-dithia-8,11-diaza-cyclopenta [ b] phenantren-6-one .
Anti-convulsant Activity
Compounds derived from “5-Amino-1,3,4-thiadiazole-2-carbaldehyde” have been used to prepare new amines exhibiting anti-convulsant activity . Anti-convulsants are medications that prevent or reduce the severity of seizures.
Research Use
“5-Amino-1,3,4-thiadiazole-2-carbaldehyde” is primarily used for research purposes . It is often used in laboratories to study its properties and potential applications in various fields.
Unique Molecular Structure
“5-Amino-1,3,4-thiadiazole-2-carbaldehyde” has a unique molecular structure that offers a compelling blend of reactivity and stability . This makes it an interesting subject for
Mechanism of Action
Target of Action
5-Amino-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound that can chelate copper ions . It is often used as a copper corrosion inhibitor
Mode of Action
It is known that thiadiazole derivatives, which include 5-amino-1,3,4-thiadiazole-2-carbaldehyde, can interact with various biological targets and cause changes in their function . For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
It is known that thiadiazole derivatives can activate or inhibit various biochemical pathways, leading to a wide range of biological effects .
Result of Action
It is known that thiadiazole derivatives can have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on the synthesis of new potent antibacterial and antifungal agents . Another interesting direction could be the development of green methods for the synthesis of thiadiazoles derivatives .
properties
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-3-6-5-2(1-7)8-3/h1H,(H2,4,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDULDRGZKOHUGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449948 |
Source
|
Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29422-54-6 |
Source
|
Record name | 5-amino-1,3,4-thiadiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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